3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid
CAS No.: 175203-33-5
Cat. No.: VC20896857
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.
![3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid - 175203-33-5](/images/no_structure.jpg)
Specification
CAS No. | 175203-33-5 |
---|---|
Molecular Formula | C16H14ClNO3 |
Molecular Weight | 303.74 g/mol |
IUPAC Name | 3-[[1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid |
Standard InChI | InChI=1S/C16H14ClNO3/c1-11(13-5-7-15(17)8-6-13)18-21-10-12-3-2-4-14(9-12)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Standard InChI Key | QAZWGFGJOJFUGT-WOJGMQOQSA-N |
Isomeric SMILES | C/C(=N\OCC1=CC(=CC=C1)C(=O)O)/C2=CC=C(C=C2)Cl |
SMILES | CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(=NOCC1=CC(=CC=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structure
3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid is an organic compound identified by CAS number 175203-33-5 . The compound's molecular formula is C16H14ClNO3 with a molecular weight of 303.74 g/mol . This compound belongs to the class of aromatic carboxylic acids, specifically featuring a benzoic acid moiety with an oxymethyl group and a substituted ethylideneamino group.
The chemical structure presents several key functional groups that define its properties: a benzoic acid component, an oxymethyl linker, an ethylideneamino group, and a chlorophenyl substituent. The structure exhibits (E)-stereochemistry at the C=N bond, as indicated in its IUPAC name: 3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid. This stereochemical configuration may play a significant role in the compound's biological activity and interactions with potential targets.
Identifiers and Chemical Nomenclature
The compound is indexed under multiple chemical identifiers, ensuring proper identification across chemical databases:
Physical and Chemical Properties
3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid demonstrates distinct physicochemical properties that influence its behavior in various chemical and biological systems. These properties are fundamental to understanding its potential applications and interactions.
Physicochemical Profile
The compound exhibits the following key physical and chemical properties:
Structural Characteristics Influencing Properties
The compound's physicochemical properties are directly influenced by its structural features. The presence of the carboxylic acid group contributes to its hydrogen bonding capabilities and influences its solubility profile. The chlorophenyl group increases lipophilicity, while the oxime-like structure (ethylideneamino-oxy) provides a rigid linkage that may affect molecular recognition in biological systems.
The measured solubility of >45.6 μg/mL at pH 7.4 indicates moderate water solubility under physiological conditions, which is relevant for potential pharmaceutical applications. This solubility profile likely results from the balance between the hydrophilic carboxylic acid moiety and the more lipophilic chlorophenyl substituent.
Comparison with Related Compounds
3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid shares structural similarities with several other compounds, providing context for understanding its properties and potential functions.
Triazole Derivatives Comparison
Search result describes several sulfonamides incorporating triazole moieties with some structural similarities, particularly regarding the presence of aromatic rings and chlorophenyl groups. For example, compound 7g (4-{4-[1-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methoxy}imino)ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}benzenesulfonamide) contains a 4-chlorophenyl group and an oxime linkage similar to our compound of interest .
While these triazole-containing compounds have different core structures, their synthesis methods and characterization approaches may provide useful insights for further research on 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid.
Current Research Status and Future Directions
The current research on 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid appears to be in preliminary stages, with limited published studies specifically focused on this compound. Several avenues for future research can be identified:
Challenges and Opportunities
The moderate solubility of the compound (>45.6 μg/mL at pH 7.4) presents both challenges and opportunities for its application. While sufficient for initial biological testing, enhanced solubility may be required for certain pharmaceutical applications. Potential approaches to address this include salt formation, prodrug design, or formulation strategies. The unique combination of structural features in 3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid presents opportunities for developing novel compounds with improved properties or targeted biological activities through rational structural modifications.
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